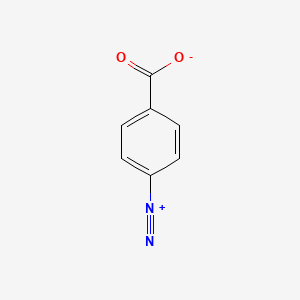

4-Diazoniobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O2 |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

4-diazoniobenzoate |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H |

InChI Key |

JYIPBOWHXAOZII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+]#N |

Synonyms |

4-azobenzoate p-azobenzoate para-azobenzoate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Diazoniobenzoate

Diazotization of 4-Aminobenzoic Acid: Classical and Modern Approaches for 4-Diazoniobenzoate Synthesis

The synthesis of this compound is primarily achieved through the diazotization of its precursor, 4-aminobenzoic acid (pABA). This reaction converts the primary aromatic amine group into a diazonium group (-N₂⁺).

Classical Approach:

The traditional and most common method for synthesizing this compound involves the reaction of 4-aminobenzoic acid with a source of nitrous acid (HNO₂) at low temperatures, typically between 0-5 °C. ajchem-a.comajchem-a.com This is crucial as diazonium salts are generally unstable at higher temperatures. researchgate.net The process, known as the Griess diazotization, is usually carried out in an aqueous acidic medium.

A typical laboratory procedure involves dissolving 4-aminobenzoic acid in a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and then adding a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature with an ice bath. ajchem-a.comscirp.org The acid serves to generate nitrous acid in situ from the sodium nitrite and to prevent the coupling of the newly formed diazonium salt with the unreacted parent amine. ajchem-a.comresearchgate.net The resulting diazonium salt is often used immediately in subsequent reactions without isolation due to its potential instability. researchgate.net

The reaction mechanism involves the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), in the acidic solution, which then electrophilically attacks the amino group of 4-aminobenzoic acid.

Table 1: Classical Diazotization Conditions for 4-Aminobenzoic Acid

| Parameter | Condition | Source(s) |

|---|---|---|

| Precursor | 4-Aminobenzoic Acid | ajchem-a.com |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | ajchem-a.comscirp.org |

| Temperature | 0-5 °C (Ice Bath) | ajchem-a.comajchem-a.com |

| Solvent | Water | ajchem-a.com |

| Key Feature | In situ generation of nitrous acid | google.com |

Modern Approaches:

While the classical method is effective, modern approaches have sought to improve safety, efficiency, and environmental friendliness. These methods often explore alternative acids or reaction conditions.

Use of Solid Acids or Mild Acidic Reagents: To circumvent the use of strong mineral acids, which can be corrosive and incompatible with certain sensitive functional groups, milder acidic reagents have been employed. For instance, p-toluenesulfonic acid (TsOH) has been used in conjunction with sodium nitrite in a water-paste form, providing an environmentally benign alternative. researchgate.net

Ionic Liquids: Acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), have been utilized as both the solvent and catalyst for the diazotization of aromatic amines. researchgate.net These ionic liquids can stabilize the resulting diazonium salts at room temperature, offering a significant advantage over traditional methods that require cryogenic conditions. researchgate.net

Flow Chemistry: Continuous flow injection analysis (CFIA) systems have been developed for the diazotization of pABA. ajchem-a.com This approach allows for precise control over reaction parameters like time and temperature, enhancing reproducibility and safety by handling small volumes of the potentially unstable diazonium salt at any given moment. ajchem-a.com

Chemical Generation of Reactive Intermediates from this compound

This compound is a valuable synthetic intermediate largely due to its ability to decompose and generate highly reactive species, primarily through the loss of dinitrogen (N₂), one of the most stable leaving groups.

A key reaction pathway for this compound involves its one-electron reduction to form a 4-carboxyphenyl radical. This aryl radical is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

The generation of aryl radicals from diazonium salts has seen a resurgence with the development of modern redox systems. nih.govrsc.org These methods offer milder conditions compared to classical stoichiometric reductants. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful modern method for generating aryl radicals from diazonium salts. nih.gov In a typical system, a photocatalyst (like a ruthenium or iridium complex, or an organic dye such as Eosin Y) absorbs light and enters an excited state. nih.govrsc.org The excited photocatalyst can then reduce the this compound ion via a single-electron transfer (SET) mechanism. This process generates the 4-carboxyphenyl radical and nitrogen gas. This method is advantageous due to its use of mild conditions (visible light, room temperature) and its compatibility with a wide range of functional groups. rsc.org

Table 2: Example of Photoredox Catalysis for Aryl Radical Generation

| Component | Example | Role | Source(s) |

|---|---|---|---|

| Precursor | Aryl Diazonium Salt (e.g., this compound) | Aryl Radical Source | rsc.org |

| Catalyst | Ru(bpy)₃²⁺ or Eosin Y | Photocatalyst | nih.govrsc.org |

| Light Source | Visible Light (e.g., Blue or Green LEDs) | Catalyst Excitation | nih.gov |

| Electron Donor | Amine or other sacrificial agent | Catalyst Regeneration | nih.gov |

| Mechanism | Single-Electron Transfer (SET) | Radical Formation | rsc.org |

Besides radical formation, this compound can undergo other decomposition reactions, leading to different reactive intermediates and products. The specific pathway is often dictated by reaction conditions such as solvent, temperature, and the presence of nucleophiles or catalysts.

Benzyne (B1209423) Formation: While the thermal decomposition of 2-diazoniobenzoate (B1251585) is a well-known method for generating the highly reactive intermediate benzyne, this specific pathway is not characteristic of the 4-isomer due to its structural arrangement. thieme-connect.deresearchgate.netsci-hub.se

Hydroxylation (Phenol Formation): In aqueous solutions, particularly when heated, the diazonium group can be displaced by a hydroxyl group, leading to the formation of 4-hydroxybenzoic acid. scirp.org This reaction is a common side reaction during diazotization if the temperature is not carefully controlled and can become the main reaction pathway under specific conditions (e.g., heating the acidic diazonium salt solution). scirp.orguwindsor.ca

Sandmeyer-type Reactions: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be replaced by a halide or a cyano group. These reactions, known as Sandmeyer reactions, proceed via an organocopper intermediate. However, for this compound, these reactions can be competitive with other processes like hydroxylation. scirp.org It has been noted that the diazonium salt derived from pABA is particularly sensitive to nucleophilic attack by water. scirp.org

Controlled Generation of Aryl Radical Species from this compound

Electrochemical Generation of Reactive Intermediates from this compound

Electrochemical methods provide an alternative, reagent-free approach to generating reactive intermediates from this compound. By controlling the electrode potential, it is possible to induce the reduction or oxidation of the diazonium salt, leading to the formation of aryl radicals or other species.

The electrochemical reduction of aryldiazonium salts at the surface of an electrode (e.g., gold, glassy carbon) is a well-established method for surface modification. This process involves the transfer of an electron from the cathode to the diazonium ion. researchgate.net This reduction leads to the formation of an aryl radical and the release of nitrogen gas. The highly reactive aryl radical can then covalently bond to the electrode surface.

This technique has been specifically applied to 4-aminobenzoic acid, where the diazonium salt is generated in situ in an electrolytic solution containing the amine and sodium nitrite. researchgate.net The controlled potential reduction of the in situ generated this compound results in the grafting of a 4-carboxyphenyl layer onto the electrode surface. This process confirms the electrochemical generation of the 4-carboxyphenyl radical as a key intermediate. This method offers a clean and efficient way to create functionalized surfaces with precise control over the grafted layer. researchgate.net

Mechanistic Investigations into the Reactivity of 4 Diazoniobenzoate

Electron Transfer Mechanisms in 4-Diazoniobenzoate Reduction

The reduction of aryldiazonium salts, including this compound, can be initiated by single electron transfer (SET) from a suitable donor. nih.gov This process leads to the formation of a highly reactive aryl radical upon the extrusion of a dinitrogen molecule. nih.gov Photocatalysis has emerged as a powerful tool for initiating these electron transfer reactions under mild conditions. nih.govpsu.edu For instance, photo-excited catalysts can engage in an SET with the diazonium salt, leading to the generation of an aryl radical. nih.gov The efficiency of this process can be influenced by the substituents on the aromatic ring; salts bearing electron-withdrawing groups generally exhibit better performance in radical chemistry. nih.gov

The reduction can also be achieved electrochemically, where the aryldiazonium salt is reduced at an electrode surface to generate aryl radicals. researchgate.net This method allows for the controlled formation of aryl radicals and their subsequent reactions. researchgate.net Furthermore, certain reducing agents can facilitate the reduction of diazonium salts to corresponding hydrazines, which may proceed through an initial sulfur-nitrogen coupling in the case of sodium bisulfite. libretexts.orglibretexts.org

Radical-Mediated Reaction Pathways of this compound

The aryl radicals generated from this compound are central to a host of synthetic transformations. These radicals are versatile intermediates that can participate in a range of reactions, including homolytic cleavage, propagation, coupling, and addition reactions. nih.govpsu.edu

Homolytic Cleavage and Aryl Radical Propagation

The primary step following electron transfer to this compound is the homolytic cleavage of the carbon-nitrogen bond, resulting in the formation of a 4-carboxyphenyl radical and the release of stable dinitrogen gas. nih.gov This process is a key feature of the chemistry of diazonium salts and drives many of their subsequent reactions. nih.gov

Once formed, the aryl radical can participate in chain propagation events. nih.gov For example, in certain photoredox catalytic cycles, the initially formed aryl radical can be oxidized by giving an electron to another molecule of the diazonium salt, thus propagating the radical chain. nih.gov This ability of aryl radicals to sustain a chain reaction enhances the efficiency of many synthetic methods. nih.gov

Coupling and Addition Reactions Involving Aryl Radicals

Aryl radicals derived from this compound are highly reactive species that readily undergo coupling and addition reactions. A significant application is in C-H arylation, where the aryl radical adds to another aromatic or heteroaromatic ring. nih.govpsu.edu This homolytic aromatic substitution (HAS) allows for the direct formation of biaryl compounds. psu.edu The electrophilic nature of the aryl radical makes it particularly effective in adding to electron-rich systems like furans, pyrroles, and thiophenes. nih.gov

Aryl radicals can also engage in addition reactions with alkenes, a transformation known as the Meerwein arylation. nih.gov This reaction and others like it showcase the ability of these radicals to form new carbon-carbon bonds under mild conditions. nih.govnih.gov Furthermore, aryl radicals can be trapped by various radical acceptors, leading to the formation of diverse functionalized products. researchgate.net

Nucleophilic Attack and Substitution Reactions of the Diazonium Group

The diazonium group of this compound is an excellent leaving group (as N₂), making it susceptible to nucleophilic substitution reactions. libretexts.org A resonance description of diazonium ions indicates that the positive charge is delocalized over both nitrogen atoms. libretexts.orglibretexts.org Nucleophiles can attack the terminal nitrogen atom, leading to the formation of neutral azo compounds in a reversible process. libretexts.orglibretexts.org

However, the more synthetically useful reactions involve the displacement of the entire diazonium group by a nucleophile. libretexts.org These reactions, often catalyzed by cuprous salts in what are known as Sandmeyer reactions, allow for the introduction of a wide variety of substituents onto the aromatic ring. libretexts.org The diazonium group can be replaced by halides, cyanide, and other nucleophiles. libretexts.org The Schiemann reaction, which involves treatment with tetrafluoroborate (B81430) followed by heating, is a specific method for introducing a fluorine atom. libretexts.orglibretexts.orglibretexts.org

The diazonium ion itself acts as an electrophile and can attack nucleophilic sites on other activated aromatic compounds in electrophilic aromatic substitution reactions, leading to the formation of azo dyes. libretexts.orglibretexts.org

Acid-Base Equilibria and Zwitterionic Character of this compound

This compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a diazonium group. researchgate.netnih.gov This allows it to exist in different protonation states depending on the pH of the solution. uml.eduiyte.edu.tr In aqueous solution, amino acids, which also contain both acidic and basic functional groups, can undergo an internal acid-base reaction to form a zwitterion—a species with both a positive and a negative charge. iyte.edu.tr Similarly, this compound can exist as a zwitterion, with a negatively charged carboxylate group and a positively charged diazonium group. researchgate.netnih.gov

The acid dissociation constants (pKa values) quantify the strength of the acidic and basic groups. uml.eduuml.edu For a compound with multiple ionizable groups, there will be multiple pKa values corresponding to each dissociation step. uml.eduuml.edu The zwitterionic form is typically most prevalent at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. researchgate.net The charge state of this compound significantly influences its solubility, reactivity, and interaction with other molecules. researchgate.net

Advanced Applications of 4 Diazoniobenzoate in Materials Science and Surface Engineering

Surface Functionalization and Grafting through 4-Diazoniobenzoate

The primary application of this compound in materials science is its ability to form strong, covalent bonds with various substrates. This process, known as grafting, creates durable organic layers that permanently alter the surface chemistry and physics of the underlying material. The reactivity of the diazonium group is the key to this process, allowing for modification under various conditions.

Electrografting is a powerful and widely used technique for modifying conductive and semi-conductive surfaces. The process involves the electrochemical reduction of the diazonium salt at the substrate surface. mdpi.com This reduction leads to the release of a nitrogen molecule (N₂) and the formation of a highly reactive aryl radical. mdpi.com This radical then rapidly attacks the surface, forming a stable covalent bond. mdpi.com

This method is highly attractive due to the stability of the resulting thin layer, which is covalently bonded to the electrode surface. mdpi.com The process can be controlled by electrochemical parameters such as the applied potential and the number of cycles in cyclic voltammetry (CV). mdpi.comnih.gov For instance, when grafting 4-carboxybenzenediazonium (B3187778) (4-CBD) onto a glassy carbon electrode (GCE), a broad, irreversible peak is observed in the first voltammetric scan, which corresponds to the reduction of the diazonium group and the loss of N₂. nih.gov This initial step covalently attaches the carboxyphenyl layer to the electrode. Subsequent scans can lead to the formation of multilayers, as the initially grafted layer can react with other aryl radicals. mdpi.com

The thickness and density of the grafted layer can be controlled by adjusting the concentration of the diazonium salt solution. nih.gov Research on GCEs has shown a linear relationship between the number of grafted layers and the concentration of 4-CBD. nih.gov

Table 1: Effect of 4-Carboxybenzenediazonium (4-CBD) Concentration on Layer Formation via Electrografting

| 4-CBD Concentration (mmol/L) | Number of Grafted Layers | Number of CV Cycles |

|---|---|---|

| 0.050 | 0.9 | Not Specified |

| 0.15 | Not Specified | 1 |

| 0.15 | Not Specified | 10 |

| 0.30 | 4.3 | Not Specified |

| 2.50 | Detectable Multilayer | 1 |

Data sourced from studies on glassy carbon electrodes. mdpi.comnih.gov

A significant advantage of diazonium chemistry is that grafting can also occur spontaneously on certain substrates without the need for an external electrical potential. nih.gov This spontaneous grafting involves the simple immersion of the substrate into a solution of the diazonium salt. nih.gov The mechanism is believed to involve a direct chemical reaction between the diazonium salt and the substrate material. nih.gov

This technique has been successfully applied to a variety of materials:

Carbon: Carbon surfaces, including glassy carbon and carbon black, can be readily modified by diazonium salts. mdpi.comgoogle.com The reaction leads to a covalently attached aryl layer. mdpi.com

Metals: Metals such as nickel and gold have been successfully functionalized through spontaneous grafting. nih.gov Spectroscopic analysis has provided evidence of direct metal-carbon or metal-nitrogen interfacial bonds, confirming the chemical nature of the grafting. nih.gov

Metal Oxides: The applications of materials like titanium nitride (TiN) in microelectronics and biosensors can be expanded by modifying their surfaces. rsc.org Studies have shown that a near-monolayer of aminophenyl groups can be spontaneously grafted onto a TiN surface by simply immersing it in an acidic solution of the corresponding diazonium salt. rsc.org X-ray photoelectron spectroscopy (XPS) measurements confirm the presence of a covalent coating on the titanium nitride. rsc.org

In some cases, the grafting process can be initiated or enhanced by adding reducing agents, such as hypophosphorous acid or iron powder, to the diazonium solution. rsc.org

Whether through electrografting or spontaneous reaction, the use of this compound and its derivatives leads to the formation of organic thin films on the substrate surface. nih.govgoogle.com A key feature of these films is their exceptional stability, which is attributed to the strong covalent bond between the organic layer and the substrate. mdpi.comnih.gov These grafted layers are often resistant to harsh conditions, including rinsing with various solvents and ultrasonication, which is considered indirect proof of a covalent attachment. nih.gov

The structure of these films can range from a single monolayer to complex, multilayered polymeric structures. mdpi.comnih.gov The formation of multilayers, often described as poly(phenylene)-like films, occurs when aryl radicals generated in solution react with the already grafted layers on the surface. mdpi.comnih.gov The extent of multilayer formation can be controlled by factors like the concentration of the diazonium salt and the reaction time or the number of electrochemical cycles. nih.gov The ability to create these stable, ultrathin organic films is critical for developing advanced electronic and sensory devices. rsc.org

Spontaneous and Initiated Grafting onto Various Substrates (e.g., Carbon, Metals, Oxides)

Fabrication of Functional Interfaces with Tailored Properties

The true power of using this compound for surface modification lies in the ability to introduce specific chemical functionalities onto a surface, thereby creating interfaces with precisely tailored properties. The carboxylate group (-COO⁻) or carboxylic acid group (-COOH) inherent to this compound is itself a powerful functional group, but it also serves as an anchor point for further chemical modifications.

The introduction of a carboxyphenyl layer via this compound grafting fundamentally alters the surface energy and polarity of the substrate. A typically non-polar surface, such as polyethylene (B3416737) or plain carbon, can be rendered more polar and hydrophilic by grafting a layer rich in carboxylic acid groups. This change in surface chemistry directly impacts properties like wettability (how a liquid spreads across the surface) and adhesion.

For example, modifying a polyethylene surface with benzoic acid has been shown to improve its affinity for polar compounds. Similarly, grafting this compound introduces polar carboxylic groups, which can enhance the adhesion of polar substances like water, inks, or certain polymers. This is particularly valuable in applications like printing, coating, and the fabrication of composite materials where interfacial adhesion is critical for performance.

Table 2: Expected Impact of this compound Grafting on Surface Properties

| Original Substrate | Grafted Functional Group | Expected Change in Wettability | Potential Application |

|---|---|---|---|

| Glassy Carbon | -C₆H₄COOH | Increased hydrophilicity | Electrochemical sensors mdpi.com |

| Gold | -C₆H₄COOH | Increased polarity | Biosensor platforms nih.gov |

| Titanium Nitride | -C₆H₄COOH | Enhanced affinity for polar molecules | Biocompatible coatings rsc.org |

The carboxyl group of the grafted 4-carboxyphenyl layer is a versatile chemical handle for further functionalization. This allows for a two-step modification process: first, the stable grafting of the diazonium salt, and second, the coupling of other molecules to the surface via the carboxyl group. This approach is central to building complex functional interfaces. kpi.ua

The carboxylic acid groups can be activated to react with amines, alcohols, or other nucleophiles to attach a wide variety of molecules, including:

Biomolecules: Proteins, enzymes, and DNA can be immobilized on the surface for applications in biosensors and biocompatible materials.

Polymers: Polymer chains can be grown from the surface in a "grafting-from" approach to create polymer brushes that can control adhesion, lubrication, and bio-fouling. expresspolymlett.com

Catalysts: Catalytic species can be anchored to the surface for applications in heterogeneous catalysis. researchgate.net

This ability to introduce specific functionalities makes this compound a key building block for creating sophisticated surfaces designed for specific and advanced technological applications. kpi.uathieme-connect.com

Integration of this compound into Nanomaterials

Covalent Functionalization of Carbon Nanostructures (e.g., Carbon Nanotubes, Graphene, Biochar)

The covalent functionalization of carbon nanostructures like carbon nanotubes (CNTs), graphene, and biochar via diazonium chemistry is a well-established method for altering their surface properties. The reaction mechanism involves the generation of an aryl radical from the this compound molecule upon reduction. This highly reactive radical then attacks the sp²-hybridized carbon atoms on the surface of the nanostructure, forming a stable covalent carbon-carbon bond. This process effectively grafts a carboxyphenyl layer onto the nanomaterial.

This surface modification has several profound effects:

Improved Dispersibility: The pristine surfaces of carbon nanostructures are typically hydrophobic, causing them to agglomerate in many common solvents and polymer matrices. The introduction of polar carboxylate groups via this compound functionalization significantly enhances their hydrophilicity and dispersibility.

Enhanced Interfacial Interactions: The grafted carboxyl groups can form strong covalent bonds (e.g., ester or amide linkages) or non-covalent interactions (e.g., hydrogen bonds) with a host polymer matrix. aip.orgfrontiersin.org This improved interfacial adhesion is critical for efficient load transfer from the polymer to the nanostructure, which is essential for creating strong nanocomposites. frontiersin.org

Tunable Electronic Properties: The covalent functionalization disrupts the sp² conjugation of the carbon lattice, which can alter the electronic properties of the material. This effect can be harnessed, for example, in the fabrication of sensors or electronic components. A patent has described the use of this compound specifically for the patterning of carbon nanotube coatings, highlighting its role in advanced electronics. aip.org

Table 1: Effects of Carboxyl-Functionalization on Carbon Nanostructure Properties

| Property | Observation Before Functionalization | Observation After Functionalization with this compound | Research Finding |

|---|---|---|---|

| Dispersibility | Prone to aggregation in polar solvents and polymers. | Significantly improved dispersion in aqueous and organic media. | Functionalization introduces polar groups, reducing van der Waals forces between nanotubes. mdpi.com |

| Interfacial Adhesion | Weak physical interaction (van der Waals forces) with polymer matrices. | Strong covalent and non-covalent bonding with polymer matrices. | Carboxyl groups act as anchor points for enhanced interaction and load transfer. aip.orgfrontiersin.org |

| Thermal Stability | High intrinsic stability. | Can be influenced by the degree of functionalization. | Functionalization can introduce defect sites, but also improve the stability of the resulting nanocomposite. researchgate.net |

Surface Modification of Metallic Nanoparticles (e.g., Gold Nanoparticles)

This compound is also employed in the surface modification of metallic nanoparticles, particularly gold nanoparticles (AuNPs). The grafting mechanism is based on the electrochemical reduction of the diazonium salt at the nanoparticle surface. This process generates aryl radicals that covalently bond to the gold, forming a robust organic layer. researchgate.netacs.org This method provides a stable alternative to traditional thiol-based self-assembled monolayers.

The key advantages of using this compound for modifying AuNPs include:

High Stability: The resulting covalent Au-C bond is highly stable, preventing the desorption of the organic layer, which can be a limitation with other surface chemistries.

Controlled Surface Chemistry: The attached carboxyphenyl groups provide a negatively charged surface (depending on pH) and offer reactive sites for further conjugation with biomolecules, polymers, or other nanoparticles. This is crucial for applications in biosensing, catalysis, and drug delivery. google.com

Tunable Optical Properties: The organic layer can influence the surface plasmon resonance (SPR) of the AuNPs, allowing for the fine-tuning of their optical properties for specific sensor applications.

Table 2: Predicted Impact of this compound Modification on Gold Nanoparticle Properties

| Property | Expected Outcome | Rationale |

|---|---|---|

| Colloidal Stability | Increased stability in polar solvents. | The attached carboxylate groups provide electrostatic repulsion between nanoparticles, preventing aggregation. |

| Surface Charge | Becomes negative at neutral or basic pH. | Deprotonation of the carboxylic acid group to carboxylate. |

| Bio-conjugation Potential | High | The carboxyl groups can be easily activated to form amide or ester bonds with proteins, DNA, or other biomolecules. |

| Catalytic Activity | Modified | The surface layer can influence substrate access to the catalytic gold surface and modulate its electronic properties. mdpi.com |

Development of Nanocomposites with Enhanced Performance

Nanomaterials functionalized with this compound are ideal building blocks for creating advanced nanocomposites. The carboxyl groups on the surface of the nanofillers (like CNTs or graphene) play a pivotal role in enhancing the interaction with a surrounding polymer matrix. begellhouse.comresearchgate.net This leads to nanocomposites with significantly improved mechanical, thermal, and electrical properties.

Table 3: Performance Enhancement in Carboxyl-Functionalized Nanofiller/Polymer Composites

| Polymer Matrix | Nanofiller (Weight %) | Key Performance Enhancement | Supporting Evidence |

|---|---|---|---|

| Epoxy | 0.6% Carboxyl-GNP | Enhanced elastic modulus. | Strong interfacial bonding between the nanofiller and matrix was observed. begellhouse.com |

| Shape Memory Polymer (Epoxy) | Not specified | Improved electrical conductivity and bonding reliability. | Carboxyl-functionalized CNTs grafted onto carbon fibers enabled Joule heating for shape recovery. aip.org |

| Polyurethane | 1% Carboxyl-Graphene | Increased degradation temperature by 19°C (at 2% mass loss). | Carboxylic group functionalization leads to strong interfacial interactions between the nanofiller and the polyurethane matrix. researchgate.net |

| Polyacrylonitrile (PAN) | 5% Carboxyl-SWNT | Interfacial shear stress increased by three orders of magnitude. | Molecular dynamics simulations showed a large increase in interfacial properties for the polar PAN composite. frontiersin.org |

Contributions to Polymer Chemistry and Advanced Coatings

The utility of this compound extends into polymer chemistry and the formulation of advanced coatings, where its dual functionality is particularly advantageous. It can act as a "molecular glue" to anchor materials to surfaces or be directly involved in polymerization processes. mdpi.com

In the realm of advanced coatings, diazonium chemistry provides a powerful method for surface pre-treatment. By electrografting a layer of this compound onto a conductive substrate (like indium tin oxide), the surface becomes functionalized with carboxyl groups. mdpi.com This modified surface exhibits significantly improved adhesion for subsequently deposited polymer coatings, such as polypyrrole. The nature of the grafted layer, in this case, being hydrophilic due to the carboxyl groups, can also influence the properties and growth of the polymer film. mdpi.com This technique is crucial for developing robust and durable coatings for flexible electronics, sensors, and corrosion protection.

Furthermore, diazonium salts can be designed to be polymerizable themselves. google.com Research has shown that diazonium salts of cross-linked polystyrene can be prepared and used in coupling reactions to create new functional resins, such as cation exchangers with high selectivity for certain metal ions. jlu.edu.cn This indicates the potential for this compound to be used as a monomer or a functionalizing agent in the synthesis of novel polymers with tailored properties. Its integration can lead to polymers with built-in adhesion-promoting properties or specific chemical affinities.

Table 4: Applications of Diazonium Chemistry in Polymer and Coating Science

| Application Area | Role of Diazonium Compound | Resulting Advantage | Example |

|---|---|---|---|

| Adhesion Promoter | Surface grafting agent (molecular glue). | Covalently bonds to the substrate, creating a functional surface that strongly adheres to a subsequent polymer coating. | Grafting 4-carboxybenzenediazonium on ITO electrodes to improve adhesion of polypyrrole films. mdpi.com |

| Polymer Synthesis | Reactive monomer or cross-linker. | Creates functional polymers with specific properties, such as ion-exchange capabilities. | Preparation of cation exchange resins from diazonium salts of cross-linked polystyrene. jlu.edu.cn |

| Surface Functionalization | Modifies fillers for composites. | Improves dispersion and interfacial bonding of fillers (e.g., carbon black) within a polymer matrix (e.g., elastomers). | Reacting carbon black with diazonium salts for use in elastomer composites. |

| Biosensor Platforms | Platform for biomolecule immobilization. | Covalently grafted layer provides functional groups (e.g., carboxyl) for attaching enzymes or aptamers. | Estradiol detection using an aptamer attached to a glassy carbon surface modified with 4-carboxybenzenediazonium. nih.gov |

Electrochemical Behavior and Applications of 4 Diazoniobenzoate Systems

Fundamental Electrochemical Studies of 4-Diazoniobenzoate

The electrochemical behavior of this compound is primarily characterized by its reduction at an electrode surface, a process that initiates the covalent attachment of a carboxyphenyl layer. Techniques such as cyclic voltammetry and chronoamperometry are instrumental in elucidating the mechanism and kinetics of this surface modification.

Cyclic Voltammetry and Chronoamperometry Investigations

Cyclic voltammetry (CV) is a key technique for studying the electrochemical reduction of this compound. When the potential of a working electrode (such as glassy carbon or gold) is scanned in a solution containing 4-carboxybenzenediazonium (B3187778) (4-CBD), a distinct reduction peak is observed on the first cathodic scan. nih.govscirp.org This peak, which appears at approximately -0.5 V versus a silver reference electrode in acetonitrile (B52724), corresponds to the irreversible reduction of the diazonium group. scirp.org

The process involves the transfer of an electron to the diazonium cation, leading to the formation of a highly reactive aryl radical and the release of a nitrogen molecule. mdpi.com This radical then rapidly forms a covalent bond with the electrode surface. A key feature observed in the CV is that the reduction peak diminishes significantly or disappears entirely on subsequent scans. scirp.org This phenomenon, known as passivation, indicates that the newly formed organic layer blocks the electrode surface, preventing further reduction of diazonium ions from the solution. acs.org

Chronoamperometry, which measures the current response at a fixed potential over time, corroborates the CV findings. When a sufficiently negative potential is applied, an initial sharp decrease in current is observed. acs.org This drop signifies the rapid formation and growth of the carboxyphenyl layer, which increases the resistance to electron transfer and progressively blocks the electrode surface until a steady, low current is reached. acs.org

Redox Potentials and Electron Transfer Characteristics

The electrochemical reduction of this compound is an irreversible process due to the rapid chemical step (loss of N₂) that follows the initial electron transfer. mdpi.com The reduction potential is dependent on factors such as the scan rate and the concentration of the diazonium salt. mdpi.com Scan rate dependency studies show that the peak potential often shifts to more negative values as the scan rate increases, a characteristic of irreversible electrochemical reactions. mdpi.com

Electron Transfer: Ar-N₂⁺ + e⁻ → Ar• + N₂

Surface Attachment (Grafting): Electrode-Surface + Ar• → Electrode-Surface-Ar

The relationship between the peak current and the square root of the scan rate is often linear, which indicates that the process is diffusion-controlled, meaning the rate is limited by the transport of the diazonium salt to the electrode surface. mdpi.com At lower concentrations and higher scan rates, a second reduction peak may sometimes be observed at a more negative potential. This has been attributed to the reduction of the initially formed aryl radical to an aryl anion before it can attach to the surface. mdpi.com

Electrode Surface Modification Using this compound

The primary application of the electrochemical reduction of this compound is the deliberate and controlled modification of electrode surfaces. This process, known as electrografting, creates a robust and covalently bound carboxyphenyl layer.

Preparation of Chemically Modified Electrodes

Chemically modified electrodes are typically prepared in a three-electrode electrochemical cell. The working electrode (e.g., gold, glassy carbon, or indium tin oxide) is immersed in a solution of 4-carboxybenzenediazonium tetrafluoroborate (B81430), usually in an aprotic solvent like acetonitrile containing a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (NBu₄BF₄). acs.orgmdpi.com The modification is achieved by applying a reductive potential, either by cycling the potential (cyclic voltammetry) or holding it at a fixed value (chronoamperometry). acs.orgmdpi.com

The resulting surface is covered with carboxyphenyl groups, which can be confirmed by various surface characterization techniques. For instance, the successful grafting is often verified electrochemically by observing the blocking effect on the redox behavior of a known probe molecule, such as the ferricyanide/ferrocyanide couple. acs.org The presence of the insulating organic layer significantly hinders the electron transfer to the redox probe, leading to a decrease in the measured current compared to the bare electrode. acs.org

Control over Layer Thickness and Morphology (Mono- vs. Multilayers)

A key advantage of the electrografting method is the ability to control the thickness of the resulting organic film, from a single monolayer to complex multilayers. mdpi.comresearcher.life This control is crucial as the layer thickness can significantly influence the properties and performance of the modified electrode.

The formation of mono- or multilayers is highly dependent on the experimental conditions:

Concentration: Lower concentrations of the diazonium salt (e.g., below 0.30 mmol/L) tend to favor the formation of thinner films or monolayers. mdpi.com Higher concentrations promote the growth of multilayers because the aryl radicals generated can react with already grafted aryl groups in addition to the electrode surface. mdpi.com

Number of Cycles/Duration: For CV-based grafting, a single cycle at low concentration is often used to form a monolayer. mdpi.com Increasing the number of potential cycles leads to the progressive growth of a thicker, multilayer film. nih.govmdpi.com Similarly, in chronoamperometry, longer deposition times can lead to thicker layers.

Studies have shown a linear relationship between the number of grafted layers and the concentration of 4-CBD within a certain range. mdpi.com This tunability allows for the precise engineering of surfaces, where a monolayer might be desired for fundamental electron transfer studies, while a porous multilayer could be advantageous for increasing the surface area for catalyst loading.

Electrocatalytic Applications of this compound-Modified Electrodes

While the carboxyphenyl layer itself is not typically the primary catalyst, its presence is fundamental for creating electrocatalytically active surfaces. The terminal carboxylic acid groups provide a versatile platform for the covalent attachment of catalytic species, including metal nanoparticles and enzymes, thereby localizing the catalytic activity at the electrode interface.

The aryl layer derived from diazonium salt reduction can serve as a crucial anchoring point for immobilizing catalytic compounds. mdpi.com For example, gold nanoparticles modified with a finely tuned aryl capping layer derived from 4-carboxybenzenediazonium tetrafluoroborate have demonstrated remarkable performance as nanocatalysts for the ethanol (B145695) oxidation reaction, a key process in fuel cells. chemrxiv.org In this application, the aryl layer helps stabilize the nanoparticles on the electrode while maintaining their electrocatalytic properties. chemrxiv.org

Furthermore, surfaces modified with aryl diazonium salts can be used to anchor other functional molecules that exhibit electrocatalytic behavior. Redox-active dyes, such as Azure A, have been electrografted onto carbon electrodes via diazonium chemistry. The resulting films show potent and stable electrocatalytic activity towards the oxidation of NADH, an important molecule in biological systems. nih.gov In another application, carbon powders modified with thiol-terminated aryl layers (from 4-aminothiophenol (B129426) diazonium salt) were used to support bimetallic nanoparticles for the electrocatalytic reduction of nitrates. acs.org The diazonium-based modification was found to be critical not only for attaching the nanoparticles but also for tuning their size distribution and catalytic properties. acs.org

These examples highlight that while the 4-carboxyphenyl layer is an intermediary, its role is indispensable in the rational design of advanced electrocatalytic systems. It provides the stable, covalent linkage necessary to bridge heterogeneous electrodes with homogeneous catalysts, creating robust and efficient electrocatalytic surfaces.

Data Tables

Table 1: Electrochemical Parameters for the Reduction of 4-Carboxybenzenediazonium (4-CBD) This table presents typical experimental conditions and observations from cyclic voltammetry studies.

| Parameter | Typical Value / Observation | Electrode Material | Electrolyte | Reference(s) |

| Reduction Potential | Irreversible peak ~ -0.5 V | Glassy Carbon, Gold | Acetonitrile + NBu₄BF₄ | nih.govscirp.org |

| Process Type | Diffusion-controlled, Irreversible | Glassy Carbon | Acetonitrile + NBu₄BF₄ | mdpi.com |

| Effect of Multiple Scans | Peak current decreases significantly | Gold, Glassy Carbon | Acetonitrile + NBu₄BF₄ | scirp.orgacs.org |

| Layer Control | [4-CBD] < 0.3 mM for mono/thin layers | Glassy Carbon | Acetonitrile + NBu₄BF₄ | mdpi.com |

Immobilization of Catalytically Active Species via Grafting

The electrochemical reduction of this compound provides a robust and versatile platform for modifying electrode surfaces. This process creates a covalently bonded carboxyphenyl layer, which serves as a stable anchor for the subsequent immobilization of various catalytically active species. mdpi.comnih.govmdpi.com The grafting process is initiated by the electrochemical reduction of the diazonium salt, which leads to the formation of an aryl radical. This highly reactive species then forms a covalent bond with the electrode surface, resulting in a stable, functionalized interface. nih.govmdpi.com

The terminal carboxylic acid groups (-COOH) of the grafted layer are key to its function as an anchoring platform. These groups can be readily activated to form chemical bonds with a wide range of catalytically active molecules, including enzymes, organometallic complexes, and nanoparticles. mdpi.comacs.org A common strategy involves activating the surface-bound carboxylic acid groups, for example, into acyl chlorides, which can then react with amine or hydroxyl groups on the target catalyst to form stable amide or ester linkages. acs.org This two-step method allows for the controlled, covalent attachment of catalysts.

Several types of catalytically active species have been successfully immobilized using this approach. For instance, ferrocene (B1249389) derivatives, which are effective redox mediators, have been covalently attached to carboxyphenyl-modified carbon surfaces. acs.org In the field of biosensors, enzymes like tyrosinase have been immobilized through coupling reactions with the diazonium-modified surface to create highly sensitive devices for detecting compounds like catechol. mdpi.com The strategy is also applicable for creating sensors for heavy metal ions by attaching specific oligopeptides to the 4-carboxyphenyl modified electrodes. researchgate.net Furthermore, this technique can be extended to the co-immobilization of multiple catalysts, such as a molecular electrocatalyst and a biological catalyst, to facilitate cascade reactions, for example, in the electroenzymatic reduction of D-fructose to D-sorbitol. researchgate.net

The choice of substrate for grafting is broad and includes various forms of carbon (glassy carbon, carbon nanotubes, graphite (B72142) powder) and metals like gold. mdpi.comnih.gov The stability of the resulting catalyst-modified electrode is a significant advantage, with the covalent bond between the aryl layer and the surface withstanding harsh conditions. mdpi.comresearchgate.net

Table 1: Examples of Catalytically Active Species Immobilized via this compound Grafting

Enhancement of Electrochemical Reaction Rates

The modification of electrode surfaces with layers derived from this compound not only serves to immobilize catalysts but also plays a direct role in enhancing the rates of electrochemical reactions. The grafted layer can influence the kinetics of electron transfer and improve the analytical performance of electrochemical sensors. acs.org

One of the primary ways this enhancement is achieved is through the catalytic activity of the immobilized species themselves. For example, when tyrosinase is grafted onto an electrode surface via a this compound linker, the resulting biosensor exhibits a significantly amplified response to its substrate, catechol. mdpi.com The enzyme catalyzes the oxidation of catechol to an electroactive quinone, which is then detected at the electrode. This biocatalytic cycle leads to a signal enhancement, with reports indicating a response 10 times higher than that of a non-enzymatic catalytic surface. mdpi.com

Similarly, modifying a carbon paste electrode with 4-carboxyphenyl groups creates a surface capable of chelating metal ions like Cu(II). aip.org This preconcentration of the analyte at the electrode surface leads to a substantial improvement in detection sensitivity. The interaction between the carboxyl groups and the metal ion facilitates its subsequent electrochemical reduction or oxidation, resulting in a higher signal-to-noise ratio and a lower limit of detection. aip.org

Table 2: Performance Enhancement of Electrochemical Systems Modified with this compound

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies of 4 Diazoniobenzoate

Electronic Structure Elucidation and Charge Distribution Analysis

The arrangement of electrons within a molecule is fundamental to its chemical character. For 4-diazoniobenzoate, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure and the distribution of charge across the molecule. computabio.com

One of the key aspects of electronic structure analysis is the determination of atomic charges. Methods like Mulliken population analysis provide insights into how electron density is distributed among the constituent atoms. uni-muenchen.deq-chem.comirjweb.com These calculations can reveal the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions, which are crucial for predicting sites of nucleophilic or electrophilic attack. irjweb.com

Table 1: Illustrative Mulliken Atomic Charges for this compound (Hypothetical Data)

| Atom | Charge (a.u.) |

| N (diazonium) | +0.5 to +0.7 |

| N (terminal) | -0.1 to +0.1 |

| C (ipso) | +0.2 to +0.4 |

| C (para) | -0.1 to +0.1 |

| O (carboxylate) | -0.6 to -0.8 |

Quantum Chemical Calculations of Molecular Geometry and Stability

The relative stability of isomers, such as 2-, 3-, and this compound, can be assessed by comparing their calculated total energies. researchgate.net The isomer with the lowest energy is predicted to be the most stable.

Table 2: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| C-N Bond Length (Å) | 1.35 - 1.40 |

| N≡N Bond Length (Å) | 1.08 - 1.12 |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.42 |

| C-C (carboxylate) Bond Length (Å) | 1.50 - 1.55 |

| C-N-N Bond Angle (°) | 175 - 180 |

| O-C-O Bond Angle (°) | 120 - 125 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of how chemical reactions occur by mapping out reaction pathways and identifying high-energy transition states. fiveable.me Transition State Theory (TST) is a fundamental concept used to understand and calculate reaction rates. wikipedia.orglibretexts.orguleth.cautdallas.edu

For this compound, computational modeling can be used to study its decomposition reactions or its participation in cycloaddition reactions where it can act as a precursor to benzyne (B1209423). researchgate.net By calculating the energy profile of a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. libretexts.org For instance, the vibrational frequencies of this compound can be calculated to predict its infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net The prediction of electronic transitions can also provide insights into its UV-Vis absorption spectrum. arxiv.org

Reactivity trends can be predicted by calculating various chemical reactivity descriptors. banglajol.inforesearchgate.net These descriptors, derived from the electronic structure, can quantify the molecule's propensity to act as an electrophile or nucleophile and can be correlated with experimental observations of reactivity.

Frontier Molecular Orbital (FMO) Theory Applications to this compound

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. taylorandfrancis.commdpi.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comsapub.orgresearchgate.net

The energy and spatial distribution of the HOMO and LUMO of this compound are critical for understanding its reactivity. ijarset.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). upb.ro The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. ossila.comresearchgate.netkg.ac.rs

Table 3: Calculated Frontier Molecular Orbital Energies for a Substituted Diazonium Compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

The application of FMO theory can explain the regioselectivity and stereoselectivity of reactions involving this compound, such as its role in Diels-Alder reactions upon thermal decomposition to benzyne. mdpi.com

Advanced Analytical Techniques for Characterization of 4 Diazoniobenzoate Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 4-diazoniobenzoate, typically in its more stable salt form, such as 4-carboxybenzenediazonium (B3187778) tetrafluoroborate (B81430).

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for the structural elucidation of this compound. uba.ar These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. uba.ar

For 4-carboxybenzenediazonium salts, FTIR spectroscopy is instrumental in confirming successful synthesis from the corresponding 4-aminobenzoic acid precursor. mdpi.com A key diagnostic feature is the appearance of a strong, sharp absorption band in the region of 2285–2309 cm⁻¹, which is characteristic of the diazonium group's N≡N stretching vibration (ν(N≡N)). mdpi.com Concurrently, the disappearance of the N-H stretching bands of the primary amine in the starting material confirms the conversion. mdpi.com In the case of the tetrafluoroborate salt, new bands corresponding to the BF₄⁻ anion also appear between 1034-1112 cm⁻¹. mdpi.com

Raman spectroscopy, including its surface-enhanced variant (SERS), provides complementary information. researchgate.net The N≡N stretching vibration is also Raman active and appears as a strong peak in the spectra of the diazonium salt. When this compound is grafted onto a surface, such as gold nanostructures, the disappearance of this peak in the SERS spectrum is a primary indicator of successful covalent attachment, as the N≡N group is lost during the reaction. Other characteristic bands, such as aromatic ring deformations, are observed in the 1570-1591 cm⁻¹ range, confirming the presence of the phenyl moiety on the surface. researchgate.net

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| N≡N Stretch | FTIR, Raman | 2285 - 2309 | Confirms presence of the diazonium group in the salt. mdpi.com |

| BF₄⁻ Stretch | FTIR | 1034 - 1112 | Identifies the tetrafluoroborate counter-ion. mdpi.com |

| Aromatic Ring Deformations | Raman, SERS | 1570 - 1591 | Confirms presence of the phenyl ring structure. researchgate.net |

| C-H in-plane bending | SERS | ~1075 | Evidence of grafting and suggests perpendicular orientation on surface. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Concentration Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the this compound molecule and to monitor its concentration in solution. smolecule.comacs.org The technique is based on the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The presence of the benzene (B151609) ring and the diazonium group constitutes a chromophore, which is responsible for this absorption. mdpi.com

UV-Vis spectroscopy is particularly useful for kinetic studies. For instance, it has been used to monitor the release of aryl-diazonium cations from protected triazabutadiene precursors upon UV irradiation. acs.orgwhiterose.ac.uk By monitoring the change in absorbance at a specific wavelength over time, the half-life of the precursor and the rate of formation of the diazonium species can be determined. acs.orgwhiterose.ac.uk In one such study, the decay of a triazabutadiene was monitored by its absorbance maximum (λmax) at approximately 395 nm to quantify its conversion to the corresponding diazonium cation. acs.orgwhiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules in the solution phase, and it is crucial for confirming the successful synthesis of this compound salts. smolecule.comresearchgate.net ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

For 4-carboxybenzene diazonium salt, the successful synthesis is confirmed by comparing its ¹H NMR spectrum with that of the starting material, 4-aminobenzoic acid. wangresearchgroup.org The disappearance of the signals corresponding to the amine protons and the shift in the aromatic proton signals indicate the formation of the diazonium cation. researchgate.net

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling (J) | Assignment |

| ¹H | DMSO-d₆ | 8.41 | d, J = 8.4 Hz | 2H, aromatic protons meta to -N₂⁺ |

| ¹H | DMSO-d₆ | 8.77 | d, J = 8.4 Hz | 2H, aromatic protons ortho to -N₂⁺ |

Data from a study on 4-carboxybenzene diazonium salt. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. dea.gov While a detailed experimental mass spectrum specifically for this compound is not widely published, its fragmentation pattern can be predicted based on its structure and established fragmentation rules for aromatic diazonium compounds.

Upon ionization, the molecular ion of this compound ([C₇H₄N₂O₂]⁺˙) would be expected to undergo characteristic fragmentation reactions. The most prominent fragmentation pathway would involve the loss of a neutral nitrogen molecule (N₂), which is a very stable species, leading to a highly reactive benzoyl cation radical. This would be followed by the loss of carbon dioxide (CO₂), another stable neutral molecule. The thermolysis of o-diazoniobenzoate is a known method to generate benzyne (B1209423), indicating that the loss of N₂ and CO₂ is a facile process. researchgate.netresearchgate.netresearchgate.net

| m/z | Proposed Fragment | Formula | Notes |

| 148 | [C₇H₄N₂O₂]⁺˙ | Molecular Ion | The parent ion of this compound. |

| 120 | [C₇H₄O₂]⁺˙ | [M - N₂]⁺˙ | Loss of neutral nitrogen molecule. |

| 76 | [C₆H₄]⁺˙ | [M - N₂ - CO₂]⁺˙ | Loss of carbon dioxide, forming the benzyne radical cation. |

Surface-Sensitive Analytical Techniques for Modified Materials

When this compound is used to modify surfaces, specialized surface-sensitive techniques are required to characterize the resulting thin films or monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and chemical states of the elements on a material's surface (typically within the top 10 nm). mdpi.combenthamopenarchives.com It is extensively used to confirm the successful grafting of carboxyphenyl layers from this compound onto various substrates like gold (Au) and glassy carbon electrodes (GCE). mdpi.combenthamopenarchives.comresearchgate.net

High-resolution XPS scans of specific elements can identify the chemical bonding environment. For surfaces modified with 4-carboxybenzenediazonium, the C 1s spectrum is deconvoluted to show components corresponding to the different types of carbon atoms present. mdpi.com For example, peaks can be assigned to the sp² hybridized carbon of the GCE substrate, as well as C-O, C=O, and O-C=O functionalities from the grafted carboxyphenyl layer. mdpi.com A decrease in the substrate signal (e.g., sp² C from GCE) after modification indicates the formation of an overlayer. mdpi.com

The N 1s region is also closely examined. The presence of nitrogen can provide evidence for the mechanism of grafting. Some studies have reported a nitrogen signal around 400 eV, which has been attributed to the formation of an azo bond (Au-N=N-Ar) linking the organic layer to the gold substrate, suggesting a concerted reaction pathway competes with the more common radical-based grafting. uba.arresearchgate.netresearchgate.net

| Element (Core Level) | Binding Energy (eV) | Assignment | Substrate |

| C 1s | 284.2 | sp² C (substrate) | Glassy Carbon |

| C 1s | 285.4 | C-OH, C-O-C | Glassy Carbon |

| C 1s | 287.0 | C=O | Glassy Carbon |

| C 1s | 288.6 | O-C=O | Glassy Carbon |

| N 1s | ~400 | Amino/Ammonium groups, potentially Au-N=N-Ar | Gold |

| Au 4f₇/₂ | 84.0 | Au⁰ (substrate) | Gold |

Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment. Data compiled from studies on modified glassy carbon and gold surfaces. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanoscale, making it invaluable for studying surfaces modified with this compound. surfacesciencewestern.commeasurlabs.com This high-resolution imaging technique provides three-dimensional topographical data with sub-nanometer resolution, allowing for detailed analysis of surface morphology and roughness. azonano.comazom.com

AFM operates by scanning a sharp tip, with a radius of approximately 10 nanometers, across a sample surface. surfacesciencewestern.com The interactions between the tip and the surface are monitored to create a detailed map of the surface's features. surfacesciencewestern.com This technique is particularly advantageous as it can be performed in various environments, including air and liquid, and does not typically require special sample preparation. surfacesciencewestern.com

In the context of this compound systems, AFM is instrumental in visualizing the effects of surface modification. For instance, when this compound is electrochemically reduced onto a carbon surface, AFM can be used to measure the thickness of the resulting organic layer. nih.gov By scratching through the deposited film with the AFM tip, the thickness can be determined and correlated with deposition time. nih.gov Studies have shown that film thickness increases with deposition time until a limiting value is reached. nih.gov

Furthermore, AFM can reveal differences in film properties based on the conditions of its formation. For example, films prepared in an aqueous acid medium tend to have lower limiting thicknesses compared to those prepared in acetonitrile (B52724). nih.gov This is attributed to the growth of more blocking films in aqueous conditions. nih.gov

Beyond topography, AFM can also probe nanoscale mechanical and chemical properties. surfacesciencewestern.com Phase imaging, a mode of AFM, is sensitive to variations in material properties such as adhesion and stiffness, allowing for the differentiation of various components on a surface. surfacesciencewestern.com This capability is crucial for understanding the distribution and organization of this compound-derived functional groups on a substrate. For instance, in the study of polymer composites, AFM phase imaging can reveal the dispersion of additives within the polymer matrix. surfacesciencewestern.com

The versatility of AFM extends to its various operating modes, including contact, non-contact, and tapping mode, which can be selected to suit the properties of the sample being analyzed. measurlabs.com Tapping mode is particularly useful for soft or delicate samples to prevent surface damage during imaging. surfacesciencewestern.com

Table 1: AFM Applications in the Study of Modified Surfaces

| Application | Information Gained | Reference |

|---|---|---|

| Topographical Imaging | High-resolution 3D surface morphology and roughness. | measurlabs.comazonano.com |

| Film Thickness Measurement | Determination of the thickness of deposited this compound layers. | nih.gov |

| Phase Imaging | Differentiation of materials based on mechanical and chemical properties. | surfacesciencewestern.com |

| Nanomanipulation | Assembly and modification of materials at the nanoscale. | numberanalytics.com |

Scanning Probe Electrochemistry (SPE) for Local Electrochemical Activity

Scanning Probe Electrochemistry (SPE) encompasses a family of techniques that provide localized electrochemical information at the micro- and nanoscale. These methods are essential for understanding the reactivity and electrochemical behavior of surfaces modified with this compound.

One prominent SPE technique is Scanning Electrochemical Microscopy (SECM). SECM utilizes an ultramicroelectrode (UME) as a probe to map the electrochemical activity of a surface immersed in an electrolyte solution. uni-regensburg.de By monitoring the current at the UME as it scans across the surface, a detailed image of local reactivity can be constructed. uni-regensburg.de High-resolution SECM, using UMEs with radii as small as 100 nm, can achieve sub-micrometer spatial resolution. uni-regensburg.de

SECM can be operated in different modes to probe various surface properties. In the feedback mode, the regeneration of a redox mediator at the substrate surface influences the current at the UME, providing information about the local conductivity and reactivity. parksystems.com For example, on a surface patterned with conductive and insulating regions, the faradaic current will increase over the conductive areas. parksystems.com

Another powerful SPE technique is Scanning Electrochemical Cell Microscopy (SECCM). SECCM employs a nanopipette filled with an electrolyte to create a tiny electrochemical cell at the point of contact with the sample surface. nanoscientific.org This allows for highly localized electrochemical measurements, such as cyclic voltammetry, to be performed at specific locations on the surface, providing insights into the local electrochemical properties with high spatial resolution. nanoscientific.org

The combination of AFM with SECM (AFM-SECM) offers a multimodal approach to simultaneously obtain topographical, nanomechanical, and electrochemical information. parksystems.com This hybrid technique is particularly valuable for studying the structure-activity relationships of heterogeneous surfaces. parksystems.com For instance, it can be used to correlate the topography of a this compound modified electrode with its local electrochemical response.

Localized Electrochemical Impedance Spectroscopy (LEIS) is another SPE technique that maps the local impedance of a surface, providing information about corrosion, coatings, and other interfacial phenomena. biologic.net The Scanning Vibrating Electrode Technique (SVET) measures local current densities in solution, which is useful for studying corrosion processes. biologic.net The Scanning Kelvin Probe (SKP) maps the local work function or potential of a surface. biologic.net

Table 2: Scanning Probe Electrochemistry Techniques and Their Applications

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| Scanning Electrochemical Microscopy (SECM) | An ultramicroelectrode measures local electrochemical reactions. | Local surface activity, conductivity, and reaction kinetics. | uni-regensburg.de |

| Scanning Electrochemical Cell Microscopy (SECCM) | A nanopipette creates a localized electrochemical cell on the surface. | Localized cyclic voltammetry and electrochemical properties at the nanoscale. | nanoscientific.org |

| Localized Electrochemical Impedance Spectroscopy (LEIS) | Measures the local impedance of a surface. | Local impedance, corrosion, and coating properties. | biologic.net |

| Scanning Vibrating Electrode Technique (SVET) | A vibrating probe measures local current densities in solution. | Localized current distribution and corrosion studies. | biologic.net |

Chromatographic Separation Techniques for Reaction Product Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of products and impurities in reactions involving this compound. centre-univ-mila.dzresearchgate.net These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. centre-univ-mila.dz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for many diazonium salt reaction products. shu.ac.ukscielo.br In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different affinities of the compounds for the stationary and mobile phases. centre-univ-mila.dz

For instance, HPLC can be used to monitor the progress of a reaction and to purify the resulting products. acs.orgpsu.edu By coupling HPLC with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it is possible to both quantify and identify the separated components. acs.orgnih.gov Derivatization of analytes with diazonium salts can enhance their detection sensitivity in LC-MS/MS analysis. nih.gov The choice of column (e.g., reversed-phase), mobile phase composition, and gradient elution are critical parameters that are optimized to achieve the desired separation. acs.orgbiotage.com

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. researchgate.netrsc.org In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. centre-univ-mila.dz However, the direct analysis of diazonium salts by GC is generally not feasible due to their non-volatile and thermally labile nature. researchgate.net They tend to decompose at the high temperatures used in the GC injector. researchgate.net

Despite this limitation, GC, often coupled with mass spectrometry (GC-MS), is highly valuable for analyzing the decomposition products or the products of subsequent reactions of this compound. rsc.orgpku.edu.cnrsc.org For example, in the Sandmeyer reaction, GC-MS can be used to identify and quantify the resulting halogenated aromatic compounds. pku.edu.cn The analysis of reaction mixtures by GC can reveal the formation of side products, providing important mechanistic insights. pku.edu.cnnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures. libretexts.org In TLC, a thin layer of stationary phase (e.g., silica (B1680970) gel) on a flat support is used. The mobile phase moves up the plate by capillary action, separating the components of a sample spot based on their polarity. libretexts.org TLC is often used to monitor the progress of a reaction, to identify the number of components in a mixture, and to determine the appropriate solvent system for a column chromatography purification. rsc.orglibretexts.org The separated spots can be visualized under UV light or by using a chemical stain. libretexts.org

Table 3: Chromatographic Techniques for the Analysis of Diazonium Salt Reactions

| Technique | Principle | Typical Analytes | Key Findings | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally unstable compounds, reaction products, and impurities. | Quantification of reaction products and monitoring reaction progress. | shu.ac.ukscielo.bracs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Volatile reaction products and decomposition products. | Identification of side products and elucidation of reaction mechanisms. | rsc.orgpku.edu.cnnih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a planar stationary phase by a liquid mobile phase. | Qualitative analysis of reaction mixtures. | Monitoring reaction progress and determining solvent systems for purification. | rsc.orglibretexts.org |

Emerging Research Frontiers and Future Perspectives

Precision Synthesis of Complex Architectures using 4-Diazoniobenzoate

The inherent reactivity of this compound makes it an invaluable tool for the precision synthesis of intricate molecular architectures, including dendrimers and specialized polymers.

In polymer synthesis, diazo compounds are being explored for novel polymerization methodologies to create polymers with new structures and functions. sioc-journal.cn This includes chain-growth and step-growth polymerizations, as well as post-polymerization modifications. sioc-journal.cn For instance, the controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been successfully employed in aqueous media to synthesize well-defined polymers. nih.gov The choice of initiating species and chain transfer agents is critical for controlling the polymerization process. nih.gov

Development of Advanced Catalytic Systems based on this compound Chemistry

The chemical functionalities of this compound and its derivatives are being harnessed to develop sophisticated catalytic systems for a variety of organic transformations. The carboxylate group can act as a directing group in catalytic reactions, while the diazonium group can be transformed to generate catalytically active species or to anchor catalytic complexes onto supports.

A notable application lies in C-H bond arylation, a powerful method for constructing biaryl compounds. Benzoic acids can react with arenediazonium salts in the presence of an iridium catalyst to yield diaryl-2-carboxylates under mild conditions. frontiersin.org This process is versatile, accommodating a wide range of substituents on both coupling partners. frontiersin.org The carboxylate group directs the arylation to the ortho position and can later be removed or used for further chemical modifications. frontiersin.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for forming carbon-carbon bonds. nih.gov The development of efficient ligand systems, such as BrettPhos and RuPhos, has significantly broadened the scope of these reactions, allowing for the coupling of functionalized aryl halides with amines. rsc.org

Furthermore, the immobilization of metal catalysts onto solid supports is a key strategy for improving catalyst stability, reusability, and for facilitating product purification. frontiersin.org For instance, palladium nanoparticles have been immobilized on mesoporous silica (B1680970) nanoparticles functionalized with ligands derived from 3,4-diaminobenzoic acid. frontiersin.org These supported catalysts have demonstrated high activity and reusability in Heck and Suzuki cross-coupling reactions conducted in water. frontiersin.org The functionalization of magnetic nanoparticles with derivatives of 4-aminobenzoic acid has also been explored to create novel magnetic catalysts for the synthesis of heterocyclic compounds. researchgate.net

Rational Design of Materials with Tailored Functionality for Specific Applications

The ability to modify surfaces and material properties at the molecular level is a cornerstone of modern materials science, and this compound has emerged as a key enabler in this field. Its diazonium group can readily react with a wide range of surfaces, forming stable covalent bonds and introducing the carboxylate functionality, which can then be used for further modifications.

This surface modification strategy has been successfully applied to various materials. For example, the surface of mild steel has been modified with 4-carboxyphenyl diazonium, generated in situ from 4-aminobenzoic acid, to enhance its corrosion resistance in acidic environments. mdpi.com The resulting protective film was found to be more uniform and effective when formed in hydrochloric acid compared to sulfuric acid. mdpi.com Similarly, aryl diazonium chemistry has been used to functionalize the surface of carbon nanotubes and tungsten diselenide monolayers. heraldopenaccess.us In the case of tungsten diselenide, this modification was shown to suppress unwanted photon production, which is crucial for applications in quantum optics. heraldopenaccess.us

The functionalization of nanoparticles is another significant area of research. Magnetic nanoparticles, for instance, can be coated with various functional molecules to enhance their biocompatibility and target specificity for biomedical applications such as drug delivery and magnetic resonance imaging (MRI). mdpi.comheraldopenaccess.usscienceforecastoa.comnih.govnih.gov Iron nanoparticles functionalized with aminobenzoic acid have shown tailored antibacterial and antioxidant activities. researchgate.net The carboxylate group on the surface of these functionalized nanoparticles provides a handle for attaching drugs, targeting ligands, or imaging agents. scienceforecastoa.comnih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable properties. nih.govrsc.org The properties of MOFs can be tailored by carefully selecting the metal ions and organic linkers. researchgate.netnih.govrsc.orgupv.esnih.gov The use of carboxylate-based linkers, such as those derived from this compound, can lead to the formation of stable MOFs with group 4 metals like zirconium and hafnium. scholarsresearchlibrary.com The functional groups on the organic linkers can be modified to control the pore size and the chemical environment within the MOF, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The versatility of this compound chemistry has fostered a growing number of interdisciplinary research efforts, bridging chemistry with fields such as nanotechnology, medicine, and computational science.

In the realm of nanomedicine, the functionalization of nanoparticles with molecules derived from 4-aminobenzoic acid is a promising strategy for developing targeted drug delivery systems and diagnostic tools. nih.govmdpi.com For example, quantum dots, which are semiconductor nanocrystals with unique optical properties, can be surface-engineered to enhance their cellular uptake and for in vivo imaging. rsc.orgnih.govnrel.gov The surface of quantum dots can be modified with ligands that improve their stability and biocompatibility. nih.gov